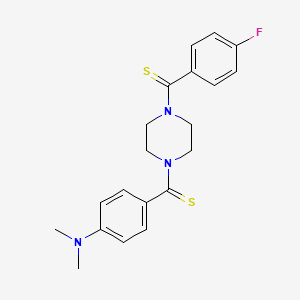

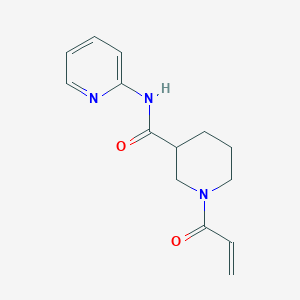

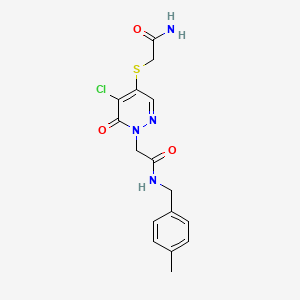

(4-(Dimethylamino)phenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound , (4-(Dimethylamino)phenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione, appears to be a complex molecule that may be related to the derivatives synthesized in the studies provided. Although the exact molecule is not directly mentioned in the abstracts, the synthesis methods and structural analyses of similar compounds can offer insights into the potential characteristics of the compound.

Synthesis Analysis

The first paper describes a one-pot Biginelli synthesis of novel dihydropyrimidinone derivatives containing a piperazine or morpholine moiety . The synthesis begins with the formation of enaminones by refluxing a phenyl ethanone with dimethylformamide dimethylacetal (DMF-DMA) without solvent. These enaminones are then reacted with urea and various substituted benzaldehydes in the presence of glacial acetic acid to yield the dihydropyrimidinone derivatives. Although the target compound is not a dihydropyrimidinone, the methods used for synthesizing the piperazine moiety could be relevant.

The second paper outlines an eight-step synthesis of a compound containing a piperidine and imidazole moiety, starting from oxoacetic acid monohydrate . The synthesis involves several steps, including condensation, reductive amination, protection, activation, and coupling reactions, leading to the formation of a complex molecule with a fluorophenyl group. This paper provides a detailed synthetic route that could potentially be adapted for the synthesis of the target compound, considering the presence of a fluorophenyl group in both molecules.

Molecular Structure Analysis

The molecular structure of the target compound would likely be characterized by the presence of a piperazine ring, a dimethylamino group, and a fluorophenyl group linked by a carbonothioyl bridge. The first paper provides information on the three-dimensional structure of an enaminone containing a morpholine moiety, confirmed by single-crystal X-ray crystallography . This technique could be applied to determine the precise molecular structure of the target compound, which is crucial for understanding its chemical behavior and interactions.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds suggest that the target compound could participate in various organic reactions. The presence of a piperazine moiety indicates potential reactivity with electrophiles, while the fluorophenyl group could be involved in nucleophilic aromatic substitution reactions. The carbonothioyl group may also offer unique reactivity, potentially engaging in addition or substitution reactions with suitable reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of the target compound can be inferred from the structures of related compounds. The presence of a dimethylamino group suggests that the compound may exhibit basic properties and could form salts with acids. The fluorophenyl group may contribute to the compound's lipophilicity and could affect its boiling point and solubility in organic solvents. The piperazine ring may influence the compound's melting point and its ability to form crystalline solids, as seen in the first paper where the structure of a related compound was confirmed by X-ray crystallography .

Propriétés

IUPAC Name |

[4-(dimethylamino)phenyl]-[4-(4-fluorobenzenecarbothioyl)piperazin-1-yl]methanethione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3S2/c1-22(2)18-9-5-16(6-10-18)20(26)24-13-11-23(12-14-24)19(25)15-3-7-17(21)8-4-15/h3-10H,11-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULJNKZAYXMMKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)C(=S)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(Dimethylamino)phenyl)(4-(4-fluorophenylcarbonothioyl)piperazin-1-yl)methanethione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3006031.png)

![Ethyl 6-benzyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3006034.png)

![5-Butyl-8-(2-chlorophenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3006039.png)

![2-hydroxy-N-(3-isopropoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3006045.png)

![4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B3006047.png)